molecular formula C10H15N3O2 B012396 tert-Butyl (3-aminopyridin-2-yl)carbamate CAS No. 108655-56-7

tert-Butyl (3-aminopyridin-2-yl)carbamate

Cat. No.: B012396
CAS No.: 108655-56-7
M. Wt: 209.24 g/mol
InChI Key: CIIDKKKSWTZUGB-UHFFFAOYSA-N
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Description

tert-Butyl (3-aminopyridin-2-yl)carbamate: is an organic compound with the molecular formula C10H15N3O2. It is a derivative of pyridine and carbamate, featuring a tert-butyl group attached to the nitrogen atom of the carbamate moiety.

Scientific Research Applications

Chemistry: tert-Butyl (3-aminopyridin-2-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a protecting group for amines in multi-step organic syntheses, allowing for selective reactions at other functional groups .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. It can be used to create derivatives with potential biological activity, such as enzyme inhibitors or receptor modulators .

Industry: The compound finds applications in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for use in various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-aminopyridin-2-yl)carbamate typically involves the reaction of 3-aminopyridine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-aminopyridine+tert-butyl chloroformatetert-Butyl (3-aminopyridin-2-yl)carbamate+HCl\text{3-aminopyridine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 3-aminopyridine+tert-butyl chloroformate→tert-Butyl (3-aminopyridin-2-yl)carbamate+HCl

The reaction is usually performed in an organic solvent, such as dichloromethane, at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-aminopyridin-2-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group on the pyridine ring can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.

    Reduction Reactions: The carbamate group can be reduced to form the corresponding amine.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Substituted pyridine derivatives.

    Oxidation Reactions: Pyridine N-oxides.

    Reduction Reactions: Amines

Mechanism of Action

The mechanism of action of tert-Butyl (3-aminopyridin-2-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes or receptors by binding to their active sites. The carbamate group can form covalent bonds with nucleophilic residues in the active site, leading to inhibition of enzyme activity. The pyridine ring can also participate in π-π interactions with aromatic residues in the target protein .

Comparison with Similar Compounds

  • tert-Butyl (2-((3-aminopyridin-2-yl)amino)ethyl)carbamate
  • tert-Butyl 3-(aminomethyl)phenylcarbamate
  • tert-Butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate

Comparison: tert-Butyl (3-aminopyridin-2-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .

Properties

IUPAC Name

tert-butyl N-(3-aminopyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-8-7(11)5-4-6-12-8/h4-6H,11H2,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIDKKKSWTZUGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618185
Record name tert-Butyl (3-aminopyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108655-56-7
Record name tert-Butyl (3-aminopyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(3-aminopyridin-2-yl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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